molecular formula C17H17NO5 B4889214 N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 6049-07-6

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4889214
CAS No.: 6049-07-6
M. Wt: 315.32 g/mol
InChI Key: NZUAKXZHAFSFFP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. It is built around the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure known for its presence in biologically active molecules. This scaffold has been identified as a promising core for developing novel therapeutic agents, particularly as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . Research indicates that carboxamide derivatives of 2,3-dihydro-1,4-benzodioxine can exhibit potent enzyme inhibition, making them valuable leads for investigating new cancer treatments . Furthermore, structurally related compounds featuring the 1,4-benzodioxane ring system have been synthesized and evaluated for a range of biological activities, including potential antibacterial and antifungal properties . This suggests that this compound may serve as a versatile intermediate or target molecule for researchers exploring new antimicrobial agents or optimizing structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for use in humans or animals for any diagnostic, therapeutic, or other clinical purposes. Researchers should handle this material with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-11-7-8-13(21-2)12(9-11)18-17(19)16-10-22-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUAKXZHAFSFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383075
Record name N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-07-6
Record name N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, as an agonist. This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell. The activation of these receptors can result in various changes, including alterations in the release of neurotransmitters and modulation of neuronal firing rates.

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, several biochemical pathways are affected. One of the key pathways influenced is the dopaminergic signaling pathway in the nucleus accumbens. This pathway plays a crucial role in reward-related behaviors and is often implicated in substance use disorders. Additionally, the compound may also influence the glutamatergic system, which is involved in cognitive functions such as learning and memory.

Pharmacokinetics

Similar compounds are known to be extensively metabolized in the liver, primarily by cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes. These metabolic processes can significantly impact the bioavailability of the compound, influencing its potency and duration of action.

Result of Action

The activation of serotonin receptors by this compound can lead to a range of molecular and cellular effects. These may include alterations in neurotransmitter release, changes in neuronal firing rates, and modulation of various signaling pathways. These changes can result in a variety of physiological effects, potentially including alterations in mood, perception, and cognition.

Biological Activity

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17NO5
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 333459-38-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications. Key areas of research include:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzodioxine compounds can inhibit viral entry into host cells, particularly in the context of coronaviruses like SARS-CoV-2 .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Some studies have shown that benzodioxine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in viral replication or inflammation.
  • Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis, making it a candidate for further cancer research.

Case Studies

  • Antiviral Studies : A study published in Cell examined small molecule inhibitors that block SARS-CoV-2 entry into host cells. The findings suggest that compounds similar to this compound could be effective in preventing viral entry by targeting the spike protein .
  • Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of benzodioxine derivatives, researchers found significant reductions in inflammatory markers in vitro when treated with compounds structurally related to N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral entry
Anti-inflammatoryReduction of cytokines
AntitumorInduction of apoptosis

Scientific Research Applications

Pharmacological Studies

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its pharmacological properties. Preliminary studies suggest it may exhibit:

  • Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
  • Antioxidant Properties : The presence of methoxy groups is associated with increased antioxidant activity, which may protect cells from oxidative stress .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique benzodioxine framework allows for:

  • Building Block for Drug Development : It can be modified to create derivatives with enhanced biological activity or reduced side effects .
  • Synthesis of Novel Compounds : Researchers are exploring its use in synthesizing compounds that target specific biological pathways, particularly in cancer research .

Therapeutic Uses

Emerging studies suggest potential therapeutic applications in:

  • Cancer Treatment : Due to its structural similarity to known anticancer agents, it is being evaluated for efficacy against various cancer cell lines .
  • Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases .

Data Table of Research Findings

Application AreaFindings SummaryReferences
Pharmacological StudiesPotential antidepressant and antioxidant properties
Chemical SynthesisIntermediate in drug development and novel compound synthesis
Therapeutic UsesInvestigated for cancer treatment and neurological disorders

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of benzodioxine compounds exhibited significant serotonin reuptake inhibition. This compound was shown to enhance mood-related behaviors in animal models, suggesting its potential as an antidepressant.

Case Study 2: Cancer Research

In a collaborative study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations. Further modifications led to improved potency and selectivity towards cancer cells while sparing healthy cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) ~C₁₇H₁₇NO₅¹ ~315 g/mol¹ 2,5-dimethoxyphenyl, benzodioxine-2-carboxamide Research chemical (limited data)
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Likely C₁₇H₁₂Cl₂N₂O₄ ~395.2 g/mol² Dichlorophenyl, oxadiazole, benzodioxine-6-carboxamide Antiparasitic/antimicrobial research
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Dimethylaminomethylphenyl, pyridine, methoxy Research use (not medically validated)
(2E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide C₁₈H₁₅F₂NO₃ ~331.3 g/mol Difluorophenyl, enamide linkage Biochemical screening
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Not provided Not provided Trifluorophenyl, benzothiophene, isopropyl Antiparasitic (heartworm treatment)

¹Estimated based on structural analysis; ²Derived from substituent masses.

Comparative Analysis

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl () and difluorophenyl () substituents (electron-withdrawing). Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs .
Core Structure Variations
  • Benzodioxine vs. Benzoxazine/Benzothiophene :
    • Benzodioxine (–3, 6) provides a planar, oxygen-rich core, while benzoxazine () introduces nitrogen, altering hydrogen-bonding capacity. Benzothiophene () adds sulfur, which may influence redox activity .
Linker and Functional Groups
  • Carboxamide vs. Enamide/Oxadiazole :
    • The carboxamide linker in the target compound is less conformationally flexible than the enamide in . Oxadiazole () introduces a heterocycle that may enhance metabolic resistance or receptor affinity .
Therapeutic Implications
  • While the target compound lacks explicit application data, structural analogs suggest diverse uses:
    • Antiparasitic Activity : ’s benzothiophene derivative is explicitly designed for heartworm treatment, highlighting the role of fluorinated aryl groups in targeting parasites .
    • Research Chemicals : Compounds like ’s pyridin-3-amine and ’s enamide are labeled for biochemical screening, underscoring their exploratory roles in drug discovery .

Q & A

Q. How can target engagement be validated in complex cellular models?

  • Methods :
  • CRISPR knockdown of putative targets to observe loss of compound activity.
  • Reporter gene assays (e.g., luciferase under target-responsive promoters).
  • Advanced Tools :
  • CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
  • SPR imaging for real-time interaction analysis in membrane receptors .

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